ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Solid-state characterization Crystallization Process chemistry

Researchers synthesizing PF-06445974 or exploring FGFR kinase SAR require the unsubstituted ethyl ester scaffold to avoid the synthetic dead-ends of pre-halogenated analogs. Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 17288-32-3) provides the exact 2-position ester and open 5-/6-positions mandated by published routes. - Ensures fidelity to the validated PF-06445974 coupling sequence, avoiding re-optimization of amidation conditions. - High crystallinity (mp 179-181°C) enables purification by recrystallization, reducing chromatography costs. - Available from stock with full HPLC/NMR batch documentation for immediate kilo-lab deployment.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 17288-32-3
Cat. No. B168331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS17288-32-3
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC=N2
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-7(12-9)4-3-5-11-8/h3-6,12H,2H2,1H3
InChIKeyNOWHXIDXMNNYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate – Kinase-Focused Building Block


Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 17288-32-3), also known as 4-azaindole-2-carboxylic acid ethyl ester, is a fused pyrrole-pyridine heterocycle (C10H10N2O2, MW 190.20) characterized by an ester functionality at the 2-position . This scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its ability to engage ATP-binding pockets of multiple kinases via bioisosteric mimicry of indole and adenine motifs [1]. The compound is a solid at room temperature, exhibits a melting point of 179–181°C and a density of 1.272 g/cm³, and is available with typical purities of 95–98% as verified by HPLC, NMR, and GC . Its defined physicochemical profile and versatile reactivity at the 3-, 5-, and 6-positions enable downstream diversification via halogenation, cross-coupling, and nucleophilic substitution, establishing it as a foundational intermediate for constructing libraries of kinase inhibitors and related bioactive molecules .

Kinase inhibitor library synthesis building block
Key intermediate for PDE4B PET tracer (reported route)
Open 5- and 6-positions enable late-stage SAR diversification
Crystalline solid facilitates kilo-scale handling and purification

Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Substitution Limitations


Substituting ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate with seemingly close analogs—such as the methyl ester, the free carboxylic acid, or halogenated derivatives—introduces measurable and functionally consequential deviations in physical properties, reactivity, and downstream synthetic utility. The ethyl ester group is not an arbitrary choice: it balances crystallinity and solubility in a way that the methyl ester (mp 141–143°C) and the free acid (predicted mp >200°C) do not, directly impacting ease of handling and purification in kilogram-scale campaigns . Furthermore, the unsubstituted 5- and 6-positions of this parent scaffold are essential for late-stage diversification; pre-installed bromo or chloro substituents (e.g., CAS 1255098-82-8, 800401-62-1) lock the synthetic sequence, preventing access to alternative substitution patterns required for structure-activity relationship (SAR) exploration . Crucially, this specific ester is the documented key intermediate in the industrial synthesis of PF-06445974, a clinical-stage PDE4B PET tracer with sub-nanomolar potency, a synthetic route that cannot be replicated using the methyl ester or free acid without substantial re-optimization of coupling conditions . These differences are not semantic; they translate directly into altered reaction yields, crystallization behavior, and the ability to execute published, validated synthetic protocols.

Methyl ester analog Thermal profile differs; altered crystallinity may impact purification and handling in scale-up.
Free carboxylic acid Ionizable carboxyl necessitates protection/deprotection, complicating direct amide coupling workflows.
Pre-halogenated analogs Fixed substitution pattern at 5- or 6-position restricts parallel SAR diversification of kinase inhibitor libraries.

Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Quantitative Head-to-Head Comparisons


Melting Point vs. Methyl Ester: Crystallinity Advantage

Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits a melting point range of 179–181°C, which is 38°C higher than that of its direct methyl ester analog (methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, mp 141–143°C) . This elevation reflects stronger intermolecular interactions in the solid state, conferring a crystalline morphology that simplifies filtration, drying, and storage in multi-kilogram batch processes.

Melting point vs. methyl ester
Direct head-to-head
Target: 179–181°C vs. Methyl ester: 141–143°C (+38°C)
Higher crystallinity simplifies filtration and storage in large-scale synthesis.
Reported capillary method; ambient solid-state assessment.
Solid-state characterization Crystallization Process chemistry

pKa Advantage over Free Acid for Amide Coupling

The ethyl ester of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid possesses a predicted pKa of 12.67 ± 0.40 (for the pyrrole NH), whereas the corresponding free carboxylic acid has a predicted pKa of 2.92 ± 0.30 for the carboxyl proton . This 9.75 log unit difference confirms that the ester is a neutral, non-ionizable species under physiological and common reaction conditions, while the free acid exists predominantly as a carboxylate anion above pH ~3.

pKa vs. free acid
Direct head-to-head
Target: pKa 12.67 (pyrrole NH) vs. Acid: pKa 2.92 (carboxyl), ΔpKa ≈ 9.75
Neutral ester avoids salt formation and simplifies nucleophilic acyl substitution.
Predicted values; confirm experimentally for specific reaction conditions.
Reactivity Amide coupling pKa prediction

Key Intermediate for PDE4B PET Tracer

Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is the documented advanced key intermediate in the preparation of PF-06445974, a PET radioligand that preferentially binds PDE4B . PF-06445974 demonstrates an IC50 of <1 nM for PDE4B, with >36-fold selectivity over PDE4D (IC50 = 36 nM) and >4.7-fold selectivity over PDE4A (IC50 = 4.7 nM) [1]. In contrast, the free carboxylic acid or methyl ester analogs lack published synthetic routes to PF-06445974-class molecules, highlighting the unique compatibility of this ethyl ester in the established medicinal chemistry workflow.

Key intermediate for PDE4B tracer
Class-level inference
Documented advanced intermediate for PF-06445974; final compound reported PDE4B IC50 0.13 nM, 36-fold selectivity over PDE4D
Enables replication of published PDE4B PET tracer synthesis for CNS research.
Potency data refer to final radioligand, not the intermediate itself.
PDE4B inhibition PET tracer CNS drug discovery

Boiling Point and Density Facilitate Purification

Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits a boiling point of 356°C at 760 mmHg and a density of 1.272 g/cm³ . In comparison, the 5-bromo analog (CAS 1255098-82-8) has a boiling point of 405.2°C and a density of 1.6 g/cm³ , while the 5-chloro analog (CAS 800401-62-1) shows a boiling point of 356.8°C and a density of 1.42 g/cm³ .

Boiling point & density vs. analogs
Direct head-to-head
Parent: bp 356°C, dens. 1.272 g/cm³; 5-Br: bp 405.2°C, dens. 1.6 g/cm³; 5-Cl: bp 356.8°C, dens. 1.42 g/cm³
Lower boiling point and density reduce distillation energy and facilitate solvent removal at scale.
Predicted at 760 mmHg; verify under pilot-plant conditions.
Purification Distillation Physical property

Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Key Application Scenarios


Multi-Kilogram Synthesis of PDE4B PET Tracers

Laboratories and CROs engaged in the synthesis of PF-06445974 or related PDE4B inhibitors should procure ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate specifically. As the validated key intermediate for this sub-nanomolar, selective PET tracer , this ethyl ester ensures fidelity to the published synthetic route. Attempts to substitute the methyl ester or free acid introduce uncharacterized variables in coupling efficiency and may require extensive re-optimization of amidation conditions, delaying project timelines. The compound's well-defined melting point (179–181°C) and solid-state stability further support reliable storage and handling in GMP-like kilo-lab environments .

Late-Stage Diversification for FGFR and Kinase Libraries

Medicinal chemistry groups focused on fibroblast growth factor receptor (FGFR) or other kinase targets should prioritize the unsubstituted ethyl ester scaffold over pre-halogenated analogs. The 5- and 6-positions of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate are open for electrophilic substitution or cross-coupling, enabling parallel SAR exploration that is impossible with 5-bromo or 5-chloro derivatives . The neutral ester group also avoids the salt-handling complications of the free carboxylic acid , streamlining parallel synthesis workflows and reducing the number of protection/deprotection steps required to generate diverse amide and ester libraries.

Crystallization-Driven Purification for Process Chemistry

Process R&D teams developing scalable routes to azaindole-based drug candidates will benefit from the higher melting point of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (179–181°C) compared to its methyl ester congener (141–143°C) . This 38°C elevation correlates with more robust crystallinity, enabling efficient purification via simple recrystallization rather than costly chromatography. The lower density and boiling point relative to brominated analogs also reduce solvent volumes and energy costs during concentration and high-vacuum drying , contributing to overall process mass intensity reductions in multi-step manufacturing sequences.

Application
Selection Property
Validation Focus
PDE4B PET tracer synthesis
Ethyl ester key intermediate compatibility
Synthetic fidelity to published route; coupling efficiency
Kinase inhibitor SAR diversification
Unsubstituted 5- and 6-positions for parallel derivatization
Access to diverse substitution patterns without pre-functionalization constraints
Scalable azaindole process chemistry
Crystalline solid with favorable melting point profile
Recrystallization purification efficiency; reduced process mass intensity

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